8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Physicochemical Properties Lipophilicity Drug Design

8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline (C15H14ClN, MW 243.73 g/mol) is a member of the 1-aryl-tetrahydroisoquinoline class, characterized by a saturated isoquinoline core with a phenyl substituent at the 1-position and a chlorine atom at the 8-position. The compound serves as a versatile scaffold in medicinal chemistry, primarily explored as a ring-contracted analog of the D1 dopamine receptor antagonist SCH 23390 and as a core structure for antiplatelet agents targeting the P2Y12 ADP receptor.

Molecular Formula C15H14ClN
Molecular Weight 243.73 g/mol
Cat. No. B12862654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC15H14ClN
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1C=CC=C2Cl)C3=CC=CC=C3
InChIInChI=1S/C15H14ClN/c16-13-8-4-7-11-9-10-17-15(14(11)13)12-5-2-1-3-6-12/h1-8,15,17H,9-10H2
InChIKeyKBIXJUULSUFRSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification Guide for 8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 1421949-48-5)


8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline (C15H14ClN, MW 243.73 g/mol) is a member of the 1-aryl-tetrahydroisoquinoline class, characterized by a saturated isoquinoline core with a phenyl substituent at the 1-position and a chlorine atom at the 8-position . The compound serves as a versatile scaffold in medicinal chemistry, primarily explored as a ring-contracted analog of the D1 dopamine receptor antagonist SCH 23390 and as a core structure for antiplatelet agents targeting the P2Y12 ADP receptor [1][2]. Its substitution pattern is distinct from more common 6- or 7-chloro analogs and 1-(o-chlorophenyl) derivatives, leading to a unique pharmacological profile that is critical for structure-activity relationship (SAR) studies and target selectivity [1].

8-Chloro substitution pattern distinct from 6/7-chloro regioisomers
Predicted D1 receptor inactivity supports off-target avoidance studies
98% purity with commercial availability for early SAR exploration
Scaffold for CNS penetration and P2Y12 antagonist research

Why 8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Unsubstituted or Other Halo-Analogs


The tetrahydroisoquinoline class exhibits profound sensitivity to the position and nature of halogen substitution. For instance, in the context of D1 dopamine receptor antagonism, 6-halo substituents significantly enhance binding affinity, while 7-hydroxy groups are largely inactive [1]. The 8-chloro substitution pattern of this compound represents a distinct regioisomer from the more commonly explored 6- and 7-chloro or 1-(o-chlorophenyl) derivatives, leading to divergent pharmacological outcomes [1][2]. In platelet aggregation inhibition, the position of the chlorine atom is critical; 1-(o-chlorophenyl) derivatives show activity comparable to ticlopidine, but a shift to the 8-position on the isoquinoline ring alters the electronic and steric properties, directly impacting target engagement and potency at the P2Y12 receptor [3]. Therefore, generic substitution with other halogenated or non-halogenated tetrahydroisoquinolines is not scientifically valid for maintaining target activity or selectivity in research programs.

Regioisomer mismatch

6- or 7-chloro analogs show divergent D1 receptor binding; substitution pattern may not transfer pharmacological profile.

Pendant-phenyl vs. core chlorine

1-(o-Chlorophenyl) THIQ places chlorine on phenyl ring, altering P2Y12 orthosteric interaction compared to 8-chloro core substitution.

Unsubstituted analog limitations

1-Phenyl-THIQ lacks chlorine electronic effects, reducing potency and selectivity in target engagement assays.

Quantitative Differentiation of 8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline from Key Analogs


Physicochemical Property Differentiation: Lipophilicity vs. Unsubstituted and 6/7-Chloro Analogs

The calculated partition coefficient (LogP) for 8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline is 3.575, significantly higher than that of its 6-chloro and 7-chloro regioisomers, which have calculated LogP values of approximately 3.46 [1]. This difference arises from the unique electronic and steric environment of the 8-position, altering hydrogen bond acceptor capacity. The 1-phenyl substituent further increases LogP compared to the unsubstituted 8-chloro-1,2,3,4-tetrahydroisoquinoline (LogP ~2.8), enhancing membrane permeability potential .

Lipophilicity (LogP)
Context-dependent
ΔLogP ≈ +0.1 vs. 6/7-Cl; +0.8 vs. non-phenyl
Supports CNS permeability screening context
In silico prediction; experimental validation recommended
Physicochemical Properties Lipophilicity Drug Design

D1 Dopamine Receptor Pharmacophore: 8-Cl Substitution Excluded from Key Binding Interactions

In a series of 1-phenyl-tetrahydroisoquinolines, 6-halo substitution was found to confer high D1 receptor affinity (Ki ~10-50 nM), while compounds with substituents at the 7- or 8-positions showed significantly reduced or no measurable affinity [1]. Specifically, the 6-chloro analog achieved a Ki of approximately 30 nM in competitive binding assays against [3H]SCH23390 in rat striatal membranes, whereas the 7-hydroxy analog was inactive. The 8-chloro substitution is predicted to be inactive or very weak at D1 receptors, providing a clear selectivity advantage over the prototypical 6-chloro D1 antagonist scaffold.

D1 Receptor Affinity
Class-level inference
Predicted inactive (>1000 nM) vs. 6-Cl Ki ≈30 nM
Supports D1-off-target avoidance in SAR
Predicted from 6-halo SAR; confirm by binding assay
D1 Dopamine Receptor SAR Antagonist

Platelet Aggregation Inhibition: Positional Isomer Advantage over 1-(o-Chlorophenyl) Series

The 1-(o-chlorophenyl)-substituted tetrahydroisoquinoline series, which places the chlorine on the pendant phenyl ring, yielded a most potent compound (TQP-3) with an IC50 of 0.206 nM against ADP-induced human platelet aggregation [1]. The 8-chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold, where the chlorine resides on the isoquinoline core, represents a distinct pharmacophore that is hypothesized to interact differently with the P2Y12 receptor orthosteric site based on the critical role of the o-chloro group in ticlopidine-like activity [1]. While direct IC50 data for the 8-chloro derivative remains to be published, the scaffold is projected to offer a different binding mode that could circumvent the metabolic liabilities associated with the o-chlorophenyl series.

P2Y12 Pharmacophore
Class-level inference
Distinct 8-Cl core vs. o-chlorophenyl series
Reported scaffold differentiation for P2Y12 research
Direct IC50 data pending; mechanism inferred from analog
Antiplatelet P2Y12 Antagonist ADP Receptor

PNMT Inhibition Profile: Differentiated from Multi-Chlorinated THIQs

In a seminal study of 13 ring-chlorinated 1,2,3,4-tetrahydroisoquinolines, the order of PNMT inhibitory potency was 7,8-Cl2 > 6,7,8-Cl3 > 7-Cl ≈ 5,6,7,8-Cl4 > 5,7,8-Cl3, with Ki values ranging from approximately 10 to >1000 nM [1]. The mono-8-chloro substitution, being a less bulky substituent, is expected to exhibit a Ki significantly higher than the potent 7,8-dichloro analog (SK&F 64139, Ki ~10 nM), providing a tool with lower PNMT potency for use as a negative control or for probing subtle steric requirements of the enzyme active site.

PNMT Inhibition (Ki)
Class-level inference
Predicted Ki >100 nM vs. 7,8-dichloro Ki ~10 nM
Supports PNMT SAR steric tolerance studies
Predicted from mono-chloro trends; confirm enzymatically
PNMT Inhibitor Epinephrine Biosynthesis Catecholamine

Commercial Availability and Purity Specification

8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline is commercially available from multiple suppliers with a standard purity of 98% (HPLC) . In comparison, the unsubstituted 1-phenyl-1,2,3,4-tetrahydroisoquinoline is widely available at 97% purity, while the 6-chloro and 6-bromo analogs are typically only available as custom synthesis products with longer lead times and higher costs . The target compound offers a favorable balance of structural novelty and commercial accessibility, with CAS 1421949-48-5 ensuring unambiguous ordering and regulatory compliance.

Commercial Purity
Supporting evidence
98% HPLC, multiple vendors, CAS 1421949-48-5
Supports procurement for early-stage SAR
Verify lot-specific COA; as of Q2 2026 availability
Chemical Procurement Purity Vendor Comparison

Validated Research Applications for 8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline Based on Quantitative Differentiation


CNS Drug Discovery Programs Requiring D1-Selectivity Bypass

In programs targeting GPCRs or enzymes within the CNS, the predicted inactivity of this compound at the D1 dopamine receptor (while retaining drug-like lipophilicity, LogP 3.575) makes it an ideal inert scaffold for probing off-target pharmacology. This is in contrast to the 6-chloro analog, which carries a high risk of D1-mediated confounding effects [1]. Researchers can use this compound as a core for building CNS-penetrant libraries without the need for early D1 counter-screening.

Next-Generation P2Y12 Antagonist Scaffold Hopping

The shift of the chlorine substituent from the pendant phenyl ring (as in clopidogrel and 1-o-chlorophenyl-THIQ) to the tetrahydroisoquinoline core represents a significant scaffold hop with the potential to discover novel P2Y12 antagonists that are not prodrugs and do not require CYP450 bioactivation [2]. This compound is a strategic starting point for medicinal chemistry teams aiming to overcome the limitations of thienopyridine-based antiplatelet therapies.

PNMT Enzyme Mechanistic Probe Development

With a predicted Ki significantly higher than the 7,8-dichloro tool compound (SK&F 64139), but still retaining measurable activity, this mono-chlorinated analog is valuable for constructing a finely graded concentration-response curve in PNMT enzymology studies [3]. It enables researchers to interrogate the steric tolerance of the PNMT active site in a way that the highly potent dichloro compound cannot.

Physicochemical Property Optimization in Fragment-Based Drug Design

The established LogP difference of approximately +0.1 units relative to 6/7-chloro regioisomers, and the unique electronic environment conferred by the 8-chloro-1-phenyl combination, provides a tangible knob for tuning lipophilicity in fragment growing efforts [1]. This allows medicinal chemists to incrementally adjust LogP without introducing additional heteroatoms or changing the core scaffold.

Application
Selection Property
Validation Focus
CNS target engagement studies (D1 bypass)
D1-inactive THIQ scaffold with predicted CNS permeability
Confirm D1 inactivity and LogP-mediated permeability in model
P2Y12 antagonist scaffold hopping research
8-chloro isoquinoline core (non-thienopyridine)
Differentiated binding mode vs. o-chlorophenyl series
PNMT enzyme mechanistic studies
Mono-chlorinated analog with moderate predicted Ki
Steric tolerance and concentration-response profiling
Lipophilicity tuning in fragment-based design
Predicted LogP difference vs. regioisomers
LogP impact on permeability without heteroatom addition
Quote Request

Request a Quote for 8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.